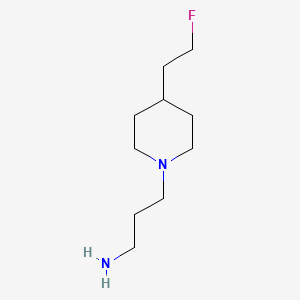
3-(4-(2-Fluoroethyl)piperidin-1-yl)propan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-(2-Fluoroethyl)piperidin-1-yl)propan-1-amine is a chemical compound with the molecular formula C10H21FN2 It is a derivative of piperidine, a six-membered heterocyclic amine, and contains a fluoroethyl group attached to the piperidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(2-Fluoroethyl)piperidin-1-yl)propan-1-amine typically involves the reaction of piperidine derivatives with fluoroethylating agents. One common method is the nucleophilic substitution reaction where a piperidine derivative reacts with 2-fluoroethylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at a controlled temperature to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize production costs. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-(2-Fluoroethyl)piperidin-1-yl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to produce amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the fluoroethyl group can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of new substituted piperidine derivatives.
Applications De Recherche Scientifique
3-(4-(2-Fluoroethyl)piperidin-1-yl)propan-1-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Mécanisme D'action
The mechanism of action of 3-(4-(2-Fluoroethyl)piperidin-1-yl)propan-1-amine involves its interaction with specific molecular targets in biological systems. The fluoroethyl group enhances its lipophilicity, allowing it to cross cell membranes more easily. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(4-Methylpiperazin-1-yl)propan-1-amine: Similar structure but with a methyl group instead of a fluoroethyl group.
3-(4-(2-Chloroethyl)piperidin-1-yl)propan-1-amine: Contains a chloroethyl group instead of a fluoroethyl group.
3-(4-(2-Bromoethyl)piperidin-1-yl)propan-1-amine: Contains a bromoethyl group instead of a fluoroethyl group.
Uniqueness
The presence of the fluoroethyl group in 3-(4-(2-Fluoroethyl)piperidin-1-yl)propan-1-amine imparts unique properties such as increased lipophilicity and potential for specific biological interactions. This makes it distinct from other similar compounds and valuable for specific research and industrial applications .
Propriétés
Formule moléculaire |
C10H21FN2 |
|---|---|
Poids moléculaire |
188.29 g/mol |
Nom IUPAC |
3-[4-(2-fluoroethyl)piperidin-1-yl]propan-1-amine |
InChI |
InChI=1S/C10H21FN2/c11-5-2-10-3-8-13(9-4-10)7-1-6-12/h10H,1-9,12H2 |
Clé InChI |
GKUGEYPQUPDMED-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC1CCF)CCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


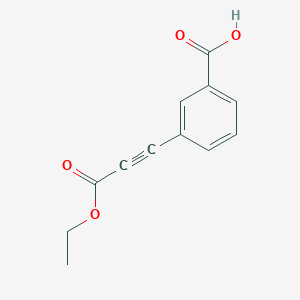
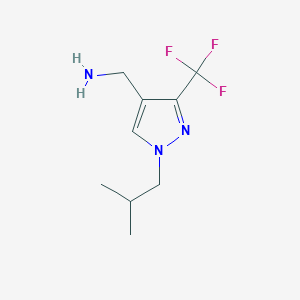
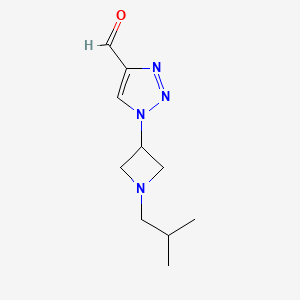
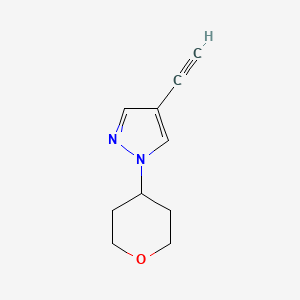
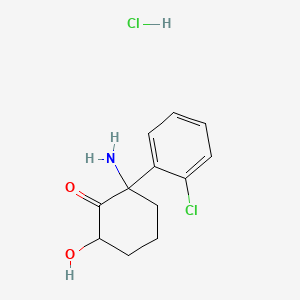
![(2R,3R)-2-(2,2-Diphenyl-ethyl)-1-aza-bicyclo[2.2.2]oct-3-ylamine](/img/structure/B15291234.png)
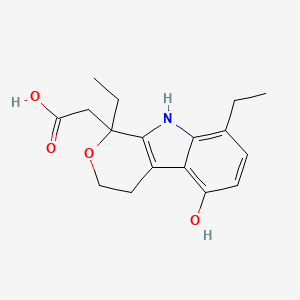
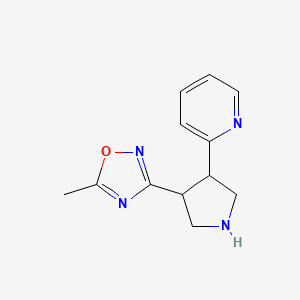
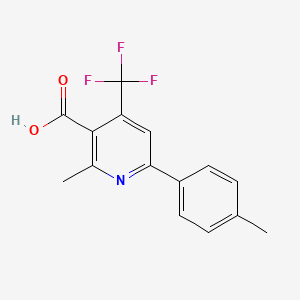
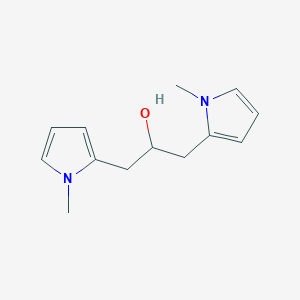


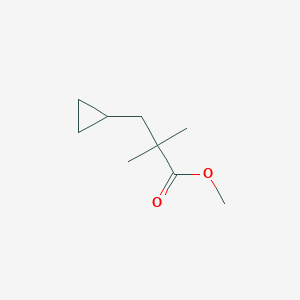
![2,2,2-Trifluoro-1-{2-[(hydroxymethyl)amino]cyclopent-1-en-1-yl}ethan-1-one](/img/structure/B15291295.png)
